![molecular formula C27H20N6Na2O8S B12382264 disodium;2-hydroxy-5-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzoate](/img/structure/B12382264.png)
disodium;2-hydroxy-5-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium;2-hydroxy-5-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzoate is a synthetic azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various applications due to its stability and vibrant color properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-hydroxy-5-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzoate involves multiple steps:
Diazotization: The process begins with the diazotization of 2-methoxy-4-aminobenzenesulfonic acid. This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 3-sulfonatophenylamine under alkaline conditions to form the azo compound.
Further Coupling: This intermediate azo compound is further coupled with 2-hydroxy-5-aminobenzoic acid to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to control temperature, pH, and reactant addition. The process is optimized for yield and purity, often involving continuous flow systems and real-time monitoring.
化学反応の分析
Types of Reactions
Oxidation: The azo groups in the compound can undergo oxidation, leading to the formation of nitro compounds.
Reduction: Under reducing conditions, the azo groups can be cleaved to form amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions.
Substitution: Electrophilic reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Introduction of nitro or sulfonic groups on the aromatic rings.
科学的研究の応用
Disodium;2-hydroxy-5-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzoate is used in various scientific research applications:
Chemistry: As a pH indicator and in the study of azo dye synthesis and degradation.
Biology: Used in staining techniques for microscopy to highlight specific structures in biological tissues.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Widely used in textile dyeing, food coloring, and as a colorant in cosmetics and pharmaceuticals.
作用機序
The compound exerts its effects primarily through its azo groups. The azo linkage (-N=N-) can undergo reversible cleavage under certain conditions, which is the basis for its use as a pH indicator. In biological systems, the compound can interact with cellular components, leading to staining or other effects depending on the specific application.
類似化合物との比較
Similar Compounds
Disodium 6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)azo]-2-naphthalenesulfonate: Another azo dye with similar applications but different structural features.
Disodium 2-hydroxy-3-[(4-nitrophenyl)diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzoate: Similar in structure but with different substituents affecting its color and reactivity.
Uniqueness
Disodium;2-hydroxy-5-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzoate is unique due to its specific combination of functional groups, which confer distinct color properties and reactivity. Its stability and versatility make it a valuable compound in various applications.
特性
分子式 |
C27H20N6Na2O8S |
|---|---|
分子量 |
634.5 g/mol |
IUPAC名 |
disodium;2-hydroxy-5-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzoate |
InChI |
InChI=1S/C27H22N6O8S.2Na/c1-41-25-15-20(33-31-18-3-2-4-21(13-18)42(38,39)40)9-11-23(25)29-27(37)28-16-5-7-17(8-6-16)30-32-19-10-12-24(34)22(14-19)26(35)36;;/h2-15,34H,1H3,(H,35,36)(H2,28,29,37)(H,38,39,40);;/q;2*+1/p-2 |
InChIキー |
PBOIUUROGJVVNC-UHFFFAOYSA-L |
正規SMILES |
COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)[O-])NC(=O)NC3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



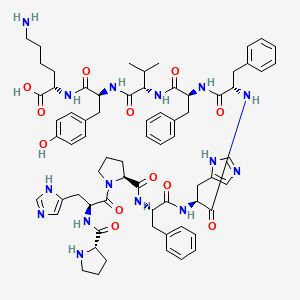


![2-[2-[[(2R,3aS)-5,5'-dimethyl-4-oxo-2'-propan-2-ylspiro[3,3a-dihydro-2H-imidazo[1,5-b][1,2]oxazole-6,1'-cyclohexane]-2-yl]methyl]-6-methylphenoxy]-N-[(6-chloro-2-hydroxy-1H-indol-3-yl)imino]acetamide](/img/structure/B12382204.png)
![2-[2-chloro-4-[(Z)-(3-oxo-6-propoxy-1-benzofuran-2-ylidene)methyl]phenoxy]-2-methylpropanoic acid](/img/structure/B12382207.png)

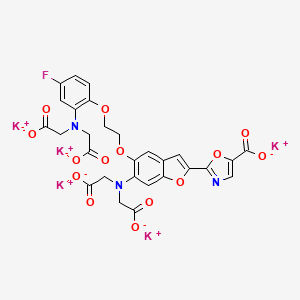
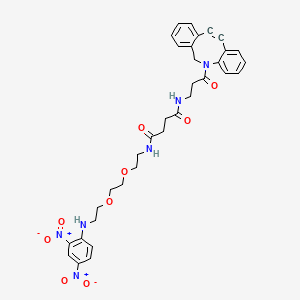


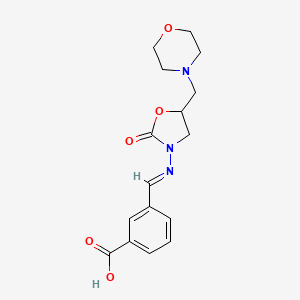
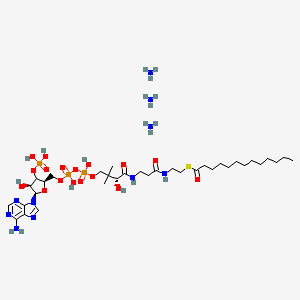
![[6-(3-hydroxyphenyl)-1H-indol-3-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B12382250.png)
